Ethanol, 2,2'-(pentadecylimino)bis-

概要

説明

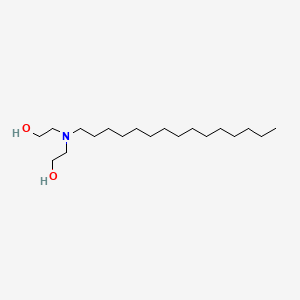

Ethanol, 2,2’-(pentadecylimino)bis-: is a chemical compound with the molecular formula C19H41NO2 . It is a colorless to pale yellow oily liquid that is hydrophobic and insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound is commonly used in the chemical industry as a surfactant and gelling agent .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-(pentadecylimino)bis- typically involves the reaction of pentadecyl bromide with ethanolamine, followed by a reduction step . The reaction conditions and steps can be adjusted based on specific requirements. The general synthetic route is as follows:

Reaction of Pentadecyl Bromide with Ethanolamine: This step involves the nucleophilic substitution of pentadecyl bromide with ethanolamine to form the intermediate product.

Reduction: The intermediate product is then reduced to yield Ethanol, 2,2’-(pentadecylimino)bis-.

Industrial Production Methods: Industrial production of Ethanol, 2,2’-(pentadecylimino)bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Ethanol, 2,2’-(pentadecylimino)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted ethanol derivatives.

科学的研究の応用

Chemistry

Ethanol, 2,2'-(pentadecylimino)bis- is utilized in various chemical processes due to its surfactant properties. It serves as a:

- Surfactant : Reduces surface tension in solutions, facilitating the mixing of immiscible liquids.

- Gelling Agent : Used in the formulation of gels for laboratory experiments.

Biology

In biological research, this compound is employed for:

- Formulation of Biological Assays : Its surfactant properties enhance the performance of assays by improving solubility and stability of biological molecules.

- Cell Culture : Acts as a stabilizer in cell culture media.

Medicine

Ethanol, 2,2'-(pentadecylimino)bis- is being investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers in vitro.

- Antioxidant Properties : Exhibits potential in scavenging free radicals.

- Anticancer Activity : Preliminary studies indicate efficacy against certain cancer cell lines.

Industrial Applications

The compound finds extensive use in various industries:

- Cosmetics : Incorporated into formulations for its emulsifying and stabilizing properties.

- Detergents : Used as an ingredient due to its surfactant capabilities.

- Food Industry : Investigated for use as an additive that can enhance the texture and stability of food products.

Case Studies

-

Biological Assays Development

- A study demonstrated the use of Ethanol, 2,2'-(pentadecylimino)bis- in developing assays for enzyme activity. The compound significantly improved the detection limits compared to traditional methods due to its surfactant properties.

-

Therapeutic Research

- Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound on macrophage cells. The study found a reduction in pro-inflammatory cytokines when treated with varying concentrations of Ethanol, 2,2'-(pentadecylimino)bis-, suggesting its potential role in therapeutic applications.

-

Cosmetic Formulation

- A formulation study evaluated the incorporation of Ethanol, 2,2'-(pentadecylimino)bis- into a moisturizing cream. Results indicated improved texture and stability over time compared to control formulations without the compound.

作用機序

The mechanism of action of Ethanol, 2,2’-(pentadecylimino)bis- involves its interaction with molecular targets and pathways in biological systems. It acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in various applications, including drug delivery systems and antimicrobial agents.

類似化合物との比較

- Ethanol, 2,2’-(hexadecylimino)bis-

- Ethanol, 2,2’-(octadecylimino)bis-

- Ethanol, 2,2’-(dodecylimino)bis-

Comparison: Ethanol, 2,2’-(pentadecylimino)bis- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its similar compounds, it has a balanced hydrophobic and hydrophilic nature, making it an effective surfactant and gelling agent .

生物活性

Ethanol, 2,2'-(pentadecylimino)bis- is a chemical compound with the molecular formula and a CAS number of 24910-32-5. It appears as a colorless to pale yellow oily liquid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide. This compound is characterized by its amphiphilic nature, allowing it to interact with both polar and non-polar environments, which makes it valuable in various biological and industrial applications.

| Property | Value |

|---|---|

| Molecular Weight | 315.5 g/mol |

| Solubility | Insoluble in water; soluble in ethanol and dimethylformamide |

| Structure | Amphiphilic compound |

Biological Activity

Ethanol, 2,2'-(pentadecylimino)bis- has been investigated for its potential biological activities, particularly due to its surfactant properties. Research indicates that it may have several therapeutic effects, including:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.

- Antioxidant Activity : Ethanol, 2,2'-(pentadecylimino)bis- has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines.

The biological activity of Ethanol, 2,2'-(pentadecylimino)bis- is attributed to its ability to interact with cellular membranes due to its amphiphilic nature. This interaction can influence membrane fluidity and permeability, potentially affecting cellular signaling pathways.

Case Studies

- Anti-inflammatory Study : In a controlled experiment involving macrophage cell lines, Ethanol, 2,2'-(pentadecylimino)bis- was shown to significantly reduce the production of pro-inflammatory cytokines when treated with lipopolysaccharides (LPS). The results indicated a dose-dependent response with maximum inhibition observed at higher concentrations.

- Antioxidant Activity Assessment : A study evaluated the compound's ability to scavenge reactive oxygen species (ROS) using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results demonstrated a notable decrease in DPPH radical levels, suggesting effective antioxidant capacity.

- Anticancer Efficacy : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 cells) showed that Ethanol, 2,2'-(pentadecylimino)bis- induced apoptosis and inhibited cell proliferation. The mechanism involved activation of caspase pathways and alteration of mitochondrial membrane potential.

Pharmacokinetics

The pharmacokinetic profile of Ethanol, 2,2'-(pentadecylimino)bis- suggests that its hydrophobic nature may lead to variable absorption rates depending on the administration route. Its solubility in organic solvents allows for potential applications in drug formulation where enhanced permeability is desired.

Factors Influencing Activity

- Solvent Environment : The solubility and stability of Ethanol, 2,2'-(pentadecylimino)bis- can be significantly affected by the solvent used in formulations.

- pH and Temperature : These environmental factors can alter the compound's stability and biological activity.

Applications in Research

Ethanol, 2,2'-(pentadecylimino)bis- is utilized across various fields:

- Biological Assays : Its surfactant properties make it suitable for use in biological assays to enhance the solubility of hydrophobic compounds.

- Pharmaceutical Formulations : Investigated for its potential as an excipient due to its gelling properties.

- Industrial Uses : Employed in the production of cosmetics and detergents owing to its surfactant characteristics.

特性

IUPAC Name |

2-[2-hydroxyethyl(pentadecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18-21)17-19-22/h21-22H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVFFQCDGPWQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549914 | |

| Record name | 2,2'-(Pentadecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24910-32-5 | |

| Record name | 2,2'-(Pentadecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。